molecular formula C13H20ClN5O2 B556288 (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride CAS No. 4299-03-0

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride

Cat. No. B556288
CAS RN: 4299-03-0
M. Wt: 277,32*36,45 g/mole
InChI Key: PYZACNCNNFUUDO-PPHPATTJSA-N
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Description

“(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride” is an arginine derivative . It has a molecular weight of 313.79 and its IUPAC name is N-((1S)-1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide hydrochloride . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H/t10-;/m0./s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthetic Procedures and Biological Interest

  • Synthesis and Therapeutic Potential: Guanidine derivatives, such as 2-guanidinobenzazoles, have been synthesized for their potential therapeutic applications. These compounds, including variations like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, show a diversity of biological activities. The synthetic approaches aim to modify biological activity through the guanidine group, considered a super base, leading to potential cytotoxic, angiogenesis inhibition, and apoptotic effects. This area of research underscores the chemical and pharmacological significance of guanidine derivatives in developing new pharmacophores (Rosales-Hernández et al., 2022).

Pharmacological Properties and Clinical Use

  • Metoclopramide as a Comparative Compound: While not directly related to (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride, studies on Metoclopramide highlight the importance of benzamide derivatives in clinical applications. Metoclopramide's pharmacological properties and clinical uses, such as in gastrointestinal diagnostics and treatments for various vomiting types, demonstrate the therapeutic versatility of benzamide-related compounds. This information helps frame the context for researching similar compounds (Pinder et al., 2012).

Antitumor Activity and Chemical Analysis

  • Antitumor Potential of Imidazole Derivatives: Research into imidazole and benzimidazole derivatives, closely related to benzamide derivatives, indicates significant antitumor potential. These studies provide insight into the structural relationship between these compounds and their biological activities, suggesting a broader spectrum of applications for (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride in the context of cancer treatment (Iradyan et al., 2009).

Guanidine Derivatives and Screening Approaches

  • Screening and Therapeutic Applications: Novel approaches to screening guanidine derivatives underscore their importance in drug discovery. This research highlights the potential of guanidine-based compounds, including their role in neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, anti-diabetic agents, and more. Such screening efforts are crucial for identifying promising lead structures for future drug development, emphasizing the relevance of compounds like (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride in medicinal chemistry (Rauf et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZACNCNNFUUDO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride

CAS RN

4299-03-0
Record name Benzamide, N-[1-(aminocarbonyl)-4-[(aminoiminomethyl)amino]butyl]-, monohydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nα-benzoyl-L-argininamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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